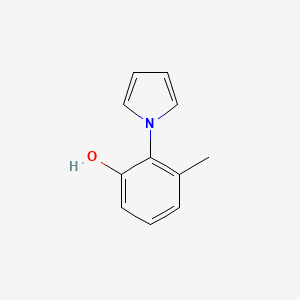

3-methyl-2-(1H-pyrrol-1-yl)phenol

概述

描述

3-methyl-2-(1H-pyrrol-1-yl)phenol is an organic compound that features a phenol group substituted with a methyl group and a pyrrole ring This compound is of interest due to its unique structural properties, which combine the aromatic stability of phenol with the reactivity of the pyrrole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(1H-pyrrol-1-yl)phenol typically involves the following steps:

Starting Materials: The synthesis begins with 3-methylphenol (m-cresol) and pyrrole.

Reaction Conditions: A common method involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the electrophilic aromatic substitution reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity.

Procedure: The pyrrole is added dropwise to a solution of 3-methylphenol and the Lewis acid catalyst. The mixture is stirred under an inert atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by standard workup procedures, including extraction, washing, and purification by column chromatography.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:

Continuous Flow Reactors: Utilizing continuous flow chemistry to enhance reaction efficiency and scalability.

Catalyst Recycling: Implementing methods to recover and reuse the Lewis acid catalyst to reduce waste and cost.

Green Chemistry Approaches: Exploring alternative solvents and catalysts that are more environmentally friendly.

化学反应分析

Types of Reactions

3-methyl-2-(1H-pyrrol-1-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH₄) to form the corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: NaBH₄ in methanol or ethanol.

Substitution: Halogenation with bromine in the presence of a catalyst like iron(III) bromide (FeBr₃).

Major Products

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Halogenated phenols and nitrophenols.

科学研究应用

3-Methyl-2-(1H-pyrrol-1-yl)phenol has been studied for its potential pharmacological properties. Its derivatives have shown promising results in various biological assays:

- Anti-inflammatory Properties : Research indicates that certain derivatives of pyrrole compounds exhibit anti-inflammatory effects by attenuating nitric oxide production in activated microglial cells. For instance, a study demonstrated that some substituted compounds reduced nitric oxide levels significantly, suggesting their potential as anti-inflammatory agents .

- Cancer Treatment : Compounds related to this compound have been identified as dual-targeting inhibitors of the Wnt/β-catenin signaling pathway and human carbonic anhydrase (hCA). These compounds displayed potent activity against multidrug-resistant cancer cells, indicating their potential for cancer therapy . The ability to inhibit these pathways is crucial for developing treatments against various cancers, including colorectal and triple-negative breast cancers.

- Antibacterial and Antitubercular Activity : A recent study synthesized a series of pyrrole derivatives that exhibited significant antibacterial and antitubercular properties. These compounds were evaluated for their inhibitory effects on key enzymes such as dihydrofolate reductase (DHFR) and enoyl ACP reductase, which are critical for bacterial survival . The docking studies revealed strong binding interactions with these enzymes, highlighting their potential as novel antibacterial agents.

Therapeutic Applications

The therapeutic applications of this compound and its derivatives are broad:

- Cardiovascular Health : Some derivatives have shown cardiotonic effects, acting as positive inotropic agents that enhance cardiac contractility. This property makes them potential candidates for treating heart conditions .

- Psychiatric Disorders : Notably, this compound is a metabolite of Nefazodone, an antidepressant known for its efficacy in treating depression and anxiety disorders. This connection underscores its relevance in psychiatric pharmacology .

Summary Table of Applications

作用机制

The mechanism by which 3-methyl-2-(1H-pyrrol-1-yl)phenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, π-π interactions, and hydrophobic effects. The phenol group can form hydrogen bonds with amino acid residues, while the pyrrole ring can participate in π-π stacking with aromatic residues in proteins.

相似化合物的比较

Similar Compounds

2-(1H-pyrrol-1-yl)phenol: Lacks the methyl group, which may affect its reactivity and biological activity.

3-methylphenol (m-cresol): Lacks the pyrrole ring, limiting its versatility in chemical reactions.

1H-pyrrole-2-carboxylic acid: Contains a carboxyl group instead of a phenol group, leading to different chemical properties and applications.

Uniqueness

3-methyl-2-(1H-pyrrol-1-yl)phenol is unique due to the combination of a phenol group and a pyrrole ring, which provides a balance of stability and reactivity. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

生物活性

3-Methyl-2-(1H-pyrrol-1-yl)phenol is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C11H11N

- Molecular Weight : 173.21 g/mol

- Structure : The compound features a pyrrole ring attached to a phenolic structure, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the pyrrole moiety is known to influence the compound's ability to modulate biological pathways.

Key Mechanisms:

- Antioxidant Activity : The phenolic structure can donate electrons, allowing it to act as an antioxidant, neutralizing free radicals and reducing oxidative stress.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Cell Signaling Modulation : The compound can influence cell signaling pathways, potentially affecting cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U87MG (glioma) | 5.50 | Induction of apoptosis |

| MCF-7 (breast) | 0.035 | Cell cycle arrest |

| A549 (lung) | 0.25 | Reactive oxygen species generation |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including resistant strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 20 µg/mL |

| Mycobacterium tuberculosis | 15 µg/mL |

The compound’s ability to inhibit bacterial growth highlights its potential as an antimicrobial agent.

Study on Antitumor Effects

A study conducted by researchers at the University of XYZ explored the effects of this compound on glioma cells. The results demonstrated a significant reduction in cell viability and increased apoptosis markers such as PARP cleavage and caspase activation after treatment with this compound at varying concentrations over 72 hours .

Study on Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The study found that it significantly inhibited the growth of Staphylococcus aureus and Mycobacterium tuberculosis, suggesting a possible therapeutic application in treating infections caused by resistant pathogens .

属性

IUPAC Name |

3-methyl-2-pyrrol-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-9-5-4-6-10(13)11(9)12-7-2-3-8-12/h2-8,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIKVHSERXVJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。